Oxazol-5-ylmethanamine

Medicinal Chemistry Structure-Activity Relationship Muscarinic Receptors

Oxazol-5-ylmethanamine (CAS 847644-09-1), also known as 5-(Aminomethyl)oxazole, is a heterocyclic primary amine with the molecular formula C4H6N2O and a molecular weight of 98.10 g/mol. As a 1,3-oxazole scaffold bearing an aminomethyl substituent at the 5-position, it serves as a fundamental building block in medicinal chemistry.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 847644-09-1
Cat. No. B1323194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazol-5-ylmethanamine
CAS847644-09-1
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC1=C(OC=N1)CN
InChIInChI=1S/C4H6N2O/c5-1-4-2-6-3-7-4/h2-3H,1,5H2
InChIKeyZPIDZCBCCUTEEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazol-5-ylmethanamine (CAS 847644-09-1): A Core Heterocyclic Building Block for Medicinal Chemistry Procurement


Oxazol-5-ylmethanamine (CAS 847644-09-1), also known as 5-(Aminomethyl)oxazole, is a heterocyclic primary amine with the molecular formula C4H6N2O and a molecular weight of 98.10 g/mol . As a 1,3-oxazole scaffold bearing an aminomethyl substituent at the 5-position, it serves as a fundamental building block in medicinal chemistry. The oxazole core is a recognized privileged structure in drug discovery due to its bioisosteric properties and capacity for diverse non-covalent interactions with biological targets [1][2]. This compound is widely employed as a versatile intermediate for constructing more complex bioactive molecules, with documented applications in the synthesis of methionine adenosyltransferase 2A (MAT2A) inhibitors and other therapeutic candidates [3].

Why Generic Substitution of Oxazol-5-ylmethanamine with Related Analogs Fails in Research Applications


Substituting Oxazol-5-ylmethanamine with closely related analogs, such as its regioisomeric isoxazole counterparts (e.g., 5-Isoxazolemethanamine, CAS 401647-18-5) or other oxazole derivatives, is not a trivial decision. While these compounds share a superficial similarity in molecular weight and heteroatom composition, fundamental differences in heterocycle regiochemistry profoundly alter electronic distribution, hydrogen-bonding capacity, and molecular recognition . For instance, the 1,3-oxazole core in the target compound positions the oxygen and nitrogen atoms to generate a distinct electrostatic surface potential compared to the 1,2-oxazole (isoxazole) nucleus. These differences can lead to order-of-magnitude variations in target binding affinity and pharmacological activity, as demonstrated by muscarinic activity studies on related heterocyclic systems [1][2]. Consequently, indiscriminate substitution without rigorous structure-activity relationship (SAR) validation can derail lead optimization campaigns and compromise the reproducibility of synthetic pathways, particularly those relying on the specific reactivity of the 5-position aminomethyl group on the 1,3-oxazole ring .

Quantitative Differentiation Evidence: Oxazol-5-ylmethanamine vs. Closest Analogs


Differentiation in Muscarinic Activity: Oxazole vs. Isoxazole and Oxadiazole Heterocycles

The heterocyclic core of Oxazol-5-ylmethanamine provides a critical differentiation point compared to isoxazole and oxadiazole analogs. In a comparative study of regioisomeric aminomethyl heterocycles, compounds containing the isoxazole (1,2-oxazole) core were found to be one to three orders of magnitude (10x to 1000x) less active as muscarinic receptor ligands than those containing furane or oxadiazole heterocycles [1]. This dramatic variation in potency underscores how the precise positioning of heteroatoms within the five-membered ring—a key distinction between 1,3-oxazole (the target compound's core) and 1,2-oxazole—dictates molecular recognition and pharmacological efficacy. While the study does not directly test Oxazol-5-ylmethanamine, it provides a class-level inference that the 1,3-oxazole core may offer superior activity for specific targets compared to its 1,2-oxazole regioisomer, due to more favorable electronic distribution and charge complementarity with the receptor binding site [1].

Medicinal Chemistry Structure-Activity Relationship Muscarinic Receptors

Differentiation in Physicochemical Profile: Lipophilicity vs. N-Methyl Analog

The primary amine of Oxazol-5-ylmethanamine confers a significantly different lipophilicity profile compared to its secondary amine analog, N-Methyl-1-(oxazol-5-yl)methanamine (CAS 1065073-40-6). Computed XLogP3 values show that the target primary amine has a predicted logP of -0.8 , whereas the N-methyl analog is more lipophilic with a predicted XLogP3-AA of -0.3 [1]. This difference of 0.5 log units translates to approximately a 3.2-fold reduction in lipophilicity for the primary amine, which can critically impact solubility, permeability, and metabolic stability. For projects where lowering logP is essential to improve aqueous solubility or reduce off-target promiscuity, the primary amine of Oxazol-5-ylmethanamine offers a measurable advantage over its alkylated counterparts.

ADME Medicinal Chemistry Property-Based Design

Differentiation in Topological Polar Surface Area (TPSA) for Blood-Brain Barrier Penetration

The primary amine group of Oxazol-5-ylmethanamine contributes to a Topological Polar Surface Area (TPSA) of 52 Ų , which is notably higher than the 38.1 Ų TPSA of its N-methyl analog [1]. This difference of 13.9 Ų is highly relevant for projects targeting the central nervous system (CNS), where a TPSA below 60-70 Ų is often correlated with passive blood-brain barrier (BBB) permeability. While both compounds fall within the favorable range, the lower TPSA of the N-methyl analog suggests it may have a slightly better passive permeability. Conversely, the higher TPSA of Oxazol-5-ylmethanamine may be advantageous for peripherally restricted programs, where minimizing CNS exposure is desirable to avoid neurological side effects. This quantitative difference provides a clear rationale for selecting the primary amine over the methylated analog based on the desired therapeutic profile.

CNS Drug Design ADME Medicinal Chemistry

Procurement-Driven Application Scenarios for Oxazol-5-ylmethanamine (CAS 847644-09-1)


Synthesis of MAT2A Inhibitors for Oncology Research

Oxazol-5-ylmethanamine is a key intermediate in the synthesis of 2-oxoquinazoline derivatives, a class of potent methionine adenosyltransferase 2A (MAT2A) inhibitors being explored for cancer therapy . Patent WO2020123395A1 explicitly describes its use as a building block for these compounds . Its primary amine group is essential for forming the quinazoline core via cyclization reactions. Procurement of this building block is essential for medicinal chemistry teams engaged in the development of novel MAT2A inhibitors, particularly for cancers with MTAP deletions, where MAT2A is a synthetic lethal target.

Lead Optimization for Peripherally-Restricted or CNS-Targeted Agents

The distinct physicochemical properties of Oxazol-5-ylmethanamine, specifically its lower lipophilicity (XLogP3 = -0.8) and higher polar surface area (TPSA = 52 Ų) compared to N-alkylated analogs [1], make it a strategically valuable building block for property-based drug design. Medicinal chemists can utilize this primary amine to intentionally modulate ADME properties. For programs requiring high aqueous solubility and low passive CNS penetration (e.g., for minimizing neurological adverse effects in non-CNS indications), Oxazol-5-ylmethanamine offers a quantitative advantage over more lipophilic amine building blocks. Its incorporation into lead series can help fine-tune the balance between target potency and favorable drug-like properties.

Construction of Diverse Oxazole-Focused Compound Libraries

The oxazole ring is a privileged scaffold in drug discovery, and Oxazol-5-ylmethanamine serves as an ideal entry point for generating focused libraries of oxazole-containing molecules [2][3]. The primary amine can undergo a wide range of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution, enabling the rapid diversification of the oxazole core. This compound is therefore highly sought after by academic screening centers and biotech companies employing diversity-oriented synthesis (DOS) or parallel library synthesis to explore novel chemical space for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxazol-5-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.